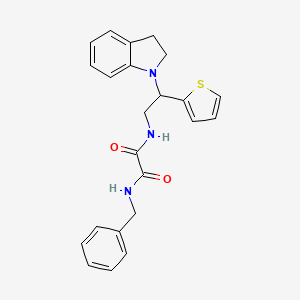

![molecular formula C17H11Cl2N3O5 B3012312 [(Z)-[1-[(2,4-二氯苯基)甲基]-5-硝基-2-氧代吲哚-3-亚基]氨基]乙酸盐 CAS No. 303998-03-0](/img/structure/B3012312.png)

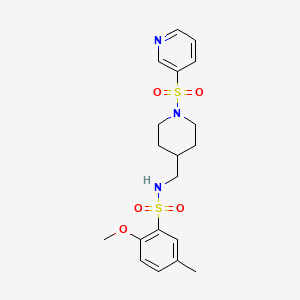

[(Z)-[1-[(2,4-二氯苯基)甲基]-5-硝基-2-氧代吲哚-3-亚基]氨基]乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound are not directly available, related compounds have been synthesized using various methods. For instance, a series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized using a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .科学研究应用

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral activity . Compounds similar to the one have been synthesized and tested against various viruses, including influenza A and Coxsackie B4 virus . The presence of the nitro group and the dichlorobenzyl moiety may contribute to the compound’s ability to inhibit viral replication.

Anti-HIV Activity

The structural complexity of indole derivatives makes them suitable candidates for anti-HIV drugs . Studies have shown that certain indole derivatives can inhibit HIV-1 and HIV-2 strains’ replication in acutely infected cells . The compound’s ability to bind with high affinity to multiple receptors could be leveraged in developing new anti-HIV agents.

Anticancer Properties

Indole derivatives are known for their anticancer properties . They can act as cytotoxic agents against various cancer cell lines. The electron-rich indole nucleus, especially when substituted with appropriate functional groups, can interact with DNA or proteins within cancer cells, leading to cell death .

Suzuki–Miyaura Coupling

In organic chemistry, the compound could be used in Suzuki–Miyaura coupling reactions as a boron reagent . This reaction is widely applied in carbon–carbon bond-forming processes, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Antimicrobial Activity

The indole core of the compound is associated with antimicrobial activity . This includes action against bacteria, fungi, and other microorganisms. The dichlorophenyl and nitro groups enhance the compound’s ability to penetrate microbial cell walls and disrupt vital processes .

Plant Growth Regulation

Indole derivatives, particularly those related to indole-3-acetic acid, play a role in plant growth regulation . They can mimic plant hormones and are involved in the regulation of plant growth processes, such as cell division and elongation .

属性

IUPAC Name |

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O5/c1-9(23)27-20-16-13-7-12(22(25)26)4-5-15(13)21(17(16)24)8-10-2-3-11(18)6-14(10)19/h2-7H,8H2,1H3/b20-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGSPYRVOWOQBT-SILNSSARSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C\1/C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)

![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)